(8R,9R,13S,14R,17S)-3,17-bis(methoxymethoxy)-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-2-ol
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Overview
Description
2-Hydroxy-3,17beta-O-bis(methoxymethyl)estradiol is a synthetic derivative of estradiol, a naturally occurring estrogen hormone. This compound is primarily used in proteomics research and has a molecular formula of C22H32O5 and a molecular weight of 376.49 .
Preparation Methods
The synthesis of 2-Hydroxy-3,17beta-O-bis(methoxymethyl)estradiol involves several steps, starting from estradiol. The hydroxyl groups at positions 3 and 17beta are protected using methoxymethyl groups. The reaction conditions typically involve the use of solvents like chloroform, dichloromethane, and ethyl acetate, and the reactions are carried out at low temperatures, often around -20°C .
Chemical Reactions Analysis
2-Hydroxy-3,17beta-O-bis(methoxymethyl)estradiol can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur at the methoxymethyl groups, leading to the formation of different derivatives.
Scientific Research Applications
2-Hydroxy-3,17beta-O-bis(methoxymethyl)estradiol is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Proteomics Research: It is used as a reagent in the study of protein structures and functions.
Medical Research: It is used in the development of new drugs and therapies, particularly those targeting estrogen receptors.
Biological Studies: It is used to study the effects of estrogen and its derivatives on various biological processes.
Mechanism of Action
The mechanism of action of 2-Hydroxy-3,17beta-O-bis(methoxymethyl)estradiol involves its interaction with estrogen receptors. Upon binding to these receptors, it can modulate the expression of estrogen-responsive genes, leading to various physiological effects. The molecular targets include estrogen receptor alpha and beta, and the pathways involved include the estrogen signaling pathway .
Comparison with Similar Compounds
2-Hydroxy-3,17beta-O-bis(methoxymethyl)estradiol is unique due to its specific methoxymethyl protection at the hydroxyl groups. Similar compounds include:
Estradiol: The parent compound, which lacks the methoxymethyl groups.
2-Methoxyestradiol: Another derivative of estradiol, known for its anti-angiogenic and anti-tumor properties.
Estrone: A naturally occurring estrogen that differs in its structure and biological activity.
Properties
Molecular Formula |
C22H32O5 |
---|---|
Molecular Weight |
376.5 g/mol |
IUPAC Name |
(8R,9R,13S,14R,17S)-3,17-bis(methoxymethoxy)-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-2-ol |
InChI |
InChI=1S/C22H32O5/c1-22-9-8-15-16(18(22)6-7-21(22)27-13-25-3)5-4-14-10-20(26-12-24-2)19(23)11-17(14)15/h10-11,15-16,18,21,23H,4-9,12-13H2,1-3H3/t15-,16-,18-,21+,22+/m1/s1 |
InChI Key |
XXXVHIQGIYOGRK-SKVGKWAASA-N |
Isomeric SMILES |
C[C@]12CC[C@@H]3[C@H]([C@H]1CC[C@@H]2OCOC)CCC4=CC(=C(C=C34)O)OCOC |
Canonical SMILES |
CC12CCC3C(C1CCC2OCOC)CCC4=CC(=C(C=C34)O)OCOC |
Origin of Product |
United States |
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